molecular formula C14H13NO B15372525 1-(2a(2)-Amino[1,1a(2)-biphenyl]-3-yl)ethanone CAS No. 728918-72-7

1-(2a(2)-Amino[1,1a(2)-biphenyl]-3-yl)ethanone

Cat. No.: B15372525
CAS No.: 728918-72-7
M. Wt: 211.26 g/mol
InChI Key: RKPQAFLTBRAPGQ-UHFFFAOYSA-N
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Description

1-(2a(2)-Amino[1,1a(2)-biphenyl]-3-yl)ethanone is a biphenyl derivative featuring an amino group (-NH₂) at the 2-position and an ethanone (acetyl) group at the 3-position of the biphenyl scaffold.

Properties

CAS No.

728918-72-7

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

1-[3-(2-aminophenyl)phenyl]ethanone

InChI

InChI=1S/C14H13NO/c1-10(16)11-5-4-6-12(9-11)13-7-2-3-8-14(13)15/h2-9H,15H2,1H3

InChI Key

RKPQAFLTBRAPGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Type and Position

Compound Name Substituent(s) Position Key Properties
1-(3'-Fluoro[1,1-biphenyl]-3-yl)ethanone Fluoro (-F) 3' Electron-withdrawing fluoro group directs electrophilic substitution to ortho/para positions; used in drug intermediates
1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone Trifluoromethyl (-CF₃), Amino (-NH₂) 2, 5 Strong electron-withdrawing CF₃ enhances stability; studied for pharmacological activity
(2-Amino-[1,1'-biphenyl]-3-yl)methanol Amino (-NH₂), Hydroxymethyl (-CH₂OH) 2, 3 Dual functional groups enable diverse reactivity (e.g., hydrogen bonding in biological systems)
1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone Methyl (-CH₃) 3' Electron-donating methyl group increases steric bulk; used in specialty chemicals

Electronic and Steric Effects

  • Electron-Withdrawing Groups (e.g., -F, -CF₃): These substituents enhance electrophilic substitution reactivity and stabilize intermediates. For example, the fluoro group in 1-(3'-Fluoro[1,1-biphenyl]-3-yl)ethanone increases polarity and directs reactions to specific ring positions .
  • Electron-Donating Groups (e.g., -CH₃): Methyl groups improve solubility in non-polar solvents but reduce reactivity toward electrophiles .
  • Amino Group (-NH₂): Enhances hydrogen-bonding capacity and participation in nucleophilic reactions. In 1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone, the amino group synergizes with CF₃ for enzyme inhibition .

Key Research Findings

Pharmacological Insights

  • Solubility Challenges: Variability in solubility data for similar compounds (e.g., 1-(2-Amino-3-hydroxyphenyl)ethanone) is resolved by standardizing experimental conditions (e.g., 25°C, inert atmosphere) .
  • Structure-Activity Relationships (SAR): Substitution at the 2-position (amino) and 3-position (ethanone) optimizes binding to biological targets, as seen in docking studies .

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